2-Tetradecylpiperazine
Description
Significance of the Piperazine (B1678402) Scaffold in Contemporary Chemical Research
The piperazine scaffold is a recurring motif in a vast array of therapeutic agents, spanning from antipsychotics and antidepressants to anticancer and antiviral drugs. organic-chemistry.orgbohrium.comresearchgate.netnih.gov Its prevalence stems from a combination of desirable attributes. The two nitrogen atoms can be independently substituted, providing a straightforward means to modulate properties such as basicity, polarity, and solubility. bohrium.com This dual functionality allows the piperazine ring to act as a versatile linker, connecting different pharmacophoric elements within a single molecule to optimize interactions with biological targets. researchgate.net Furthermore, the chair-like conformation of the piperazine ring can impart a degree of conformational rigidity, which can be advantageous for specific receptor binding. bohrium.com
Overview of Long-Chain N-Alkylated Piperazines in Academic Contexts
The attachment of long alkyl chains to the piperazine core gives rise to a class of compounds known as long-chain N-alkylated piperazines. These molecules have garnered considerable interest in academic research due to their amphiphilic nature, combining a hydrophilic piperazine head with a lipophilic alkyl tail. This characteristic influences their interaction with biological membranes and can lead to unique pharmacological activities.
Research into long-chain N-alkylated piperazines has explored their potential as ligands for various receptors, including serotonin (B10506) receptors. medchem-ippas.eunih.gov The length and nature of the alkyl chain, along with substitutions on the arylpiperazine moiety, have been shown to significantly impact binding affinity and selectivity. medchem-ippas.eunih.gov Moreover, studies have investigated the antifungal and anticancer properties of long-chain piperazine derivatives, with the lipophilic chain often playing a crucial role in their mechanism of action. nih.govnih.govcsic.es
The synthesis of these compounds typically involves standard N-alkylation procedures, such as the reaction of a piperazine derivative with a long-chain alkyl halide or through reductive amination. mdpi.com
Research Trajectory of 2-Tetradecylpiperazine and Related Compounds in Medicinal Chemistry
While much of the research on long-chain piperazines has focused on N1-substitution, the exploration of C2-substituted analogues like this compound represents a more nuanced area of investigation. Placing the long alkyl chain on a carbon atom of the piperazine ring introduces a chiral center and alters the molecule's three-dimensional structure more significantly than N-alkylation.
Direct and extensive research specifically on this compound is not widely documented in publicly available literature. However, the research trajectory can be inferred from studies on closely related compounds. For instance, the synthesis and biological evaluation of various 2-substituted piperazines have been reported, often in the context of creating constrained amino acid mimics or as components of novel therapeutic agents. thieme-connect.comresearchgate.net The synthesis of 2-alkylpiperazines can be achieved through multi-step sequences, often involving the construction of the piperazine ring from acyclic precursors or the functionalization of a pre-existing piperazine scaffold. organic-chemistry.org
Derivatives such as 1-tetradecylpiperazine-2,3-dione have been synthesized and investigated as potential inhibitors of secretory phospholipase A2, an enzyme implicated in inflammatory processes. uliege.be This suggests a potential avenue of research for this compound, where the long alkyl chain could facilitate interactions with lipid-binding sites of enzymes. The general synthetic strategies and biological activities of these related compounds provide a foundational framework for understanding the potential significance and research direction of this compound.
| Property | Data |
| Compound Name | This compound |
| Inferred Molecular Formula | C18H38N2 |
| Inferred Molecular Weight | 282.51 g/mol |
| General Class | 2-Alkylpiperazine |
| Potential Synthesis Routes | Multi-step synthesis from chiral precursors, Functionalization of pre-formed piperazine rings |
| Synthetic Method | Description | Reference |
| N-Alkylation with Alkyl Halides | A common method for synthesizing N-alkylpiperazines by reacting a piperazine with an alkyl halide, often in the presence of a base. | mdpi.com |
| Reductive Amination | The reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent to form an N-alkylated product. | mdpi.com |
| Visible-Light-Promoted Decarboxylative Annulation | A method to produce 2-alkyl piperazines from a glycine-based diamine and various aldehydes under mild conditions. | organic-chemistry.org |
| Intramolecular Hydroamination | A key step in a modular synthesis of 2,6-disubstituted piperazines from amino acid-derived cyclic sulfamidates. | organic-chemistry.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
90018-99-8 |
|---|---|
Molecular Formula |
C18H38N2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
2-tetradecylpiperazine |
InChI |
InChI=1S/C18H38N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-17-19-15-16-20-18/h18-20H,2-17H2,1H3 |
InChI Key |
YIWPNKVHGCTNGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1CNCCN1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Tetradecylpiperazine and Its Derivatives
Direct Alkylation Approaches for Piperazine (B1678402) Ring Systems
Direct functionalization of the piperazine core is a primary strategy for introducing substituents. While N-alkylation is a well-trodden path, C-alkylation, required for the synthesis of 2-tetradecylpiperazine, necessitates more nuanced approaches, primarily centered on the activation of a C-H bond adjacent to a nitrogen atom.
Nucleophilic Substitution Reactions for N-Alkylation
The classical approach to modifying the piperazine scaffold involves the nucleophilic substitution reaction at one of its nitrogen atoms. This method, while not directly applicable for C-alkylation, is fundamental to piperazine chemistry and often a prerequisite for subsequent C-H functionalization. Typically, this involves the reaction of piperazine, or a mono-protected derivative, with an alkyl halide. The reactivity of the halide plays a significant role, with alkyl iodides and bromides being more effective than chlorides.
To control the degree of alkylation and prevent the common issue of di-alkylation, several strategies are employed. The use of a large excess of piperazine can statistically favor mono-alkylation. A more precise method involves the use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, on one of the nitrogen atoms. This allows for the selective alkylation of the unprotected nitrogen, followed by deprotection to yield the mono-N-alkylated piperazine.
Alkylation with Long-Chain Halides, including Tetradecyl Moieties
Introducing a long, lipophilic chain such as a tetradecyl group onto the piperazine nitrogen can be achieved through nucleophilic substitution with a corresponding long-chain alkyl halide, for instance, 1-bromotetradecane (B124005) or 1-iodotetradecane. The reaction conditions typically involve a base, such as potassium carbonate or triethylamine, in a suitable solvent like acetonitrile (B52724) or dimethylformamide (DMF).
While direct literature on the N-tetradecylation of piperazine is sparse, the principles of N-alkylation with other long-chain alkyl halides are well-established and can be extrapolated. The challenge often lies in the purification of the final product due to the increased lipophilicity imparted by the tetradecyl chain.
For the synthesis of this compound, direct C-alkylation is necessary. This is a more complex transformation that generally cannot be achieved by simple nucleophilic substitution on the carbon backbone. Instead, modern synthetic methods focusing on C-H activation are required. One plausible, albeit challenging, approach involves the α-lithiation of an N-Boc protected piperazine using a strong base like sec-butyllithium, followed by quenching the resulting anion with tetradecyl iodide or bromide. This method, while powerful, often requires cryogenic temperatures and careful control of reaction conditions to avoid side reactions.
Multicomponent Reaction Strategies for Piperazine Core Functionalization
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical route to highly substituted heterocyclic scaffolds, including piperazines. The Ugi four-component reaction (U-4CR) and its variations are particularly powerful in this regard.
While many MCRs lead to N-substituted piperazines or piperazinones, specific strategies can be devised for the introduction of substituents onto the carbon framework. For instance, a modified Ugi reaction could potentially incorporate an aldehyde bearing a long alkyl chain (e.g., pentadecanal) as one of the components. Subsequent cyclization and reduction steps could then lead to a piperazine ring with a tetradecyl group at the 2-position. The feasibility of such a reaction would depend on the compatibility of the long-chain aldehyde with the reaction conditions and the other components.
Another approach involves the use of isocyanide-based MCRs that lead to the formation of the piperazine ring itself. By carefully selecting the starting materials, it is conceivable to construct a piperazine core that already bears the desired tetradecyl substituent.
Advanced Synthetic Transformations for Substituted Piperazines
Beyond classical and multicomponent approaches, a range of advanced synthetic methods have been developed to access complex piperazine derivatives with high levels of control over stereochemistry and diversity.
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
The introduction of a substituent at the 2-position of the piperazine ring creates a stereocenter. The synthesis of enantiomerically pure or enriched this compound requires stereoselective methods. One established strategy involves the use of chiral auxiliaries or chiral starting materials derived from the chiral pool, such as amino acids.
For example, a chiral diamine, derived from a natural amino acid, can be used as a precursor to construct the piperazine ring. The stereochemistry of the starting amino acid would then dictate the absolute configuration of the C2-substituent. Subsequent functionalization at the nitrogen atoms would yield enantiomerically pure N,N'-disubstituted-2-tetradecylpiperazines.
Alternatively, asymmetric lithiation-trapping protocols have been developed for N-Boc piperazine. The use of a chiral ligand, such as (-)-sparteine (B7772259) or its surrogates, in conjunction with an organolithium base can lead to the enantioselective deprotonation at one of the C2 positions. Trapping the resulting chiral anion with tetradecyl bromide would, in principle, afford enantiomerically enriched N-Boc-2-tetradecylpiperazine. The diastereoselective synthesis of polysubstituted piperazines often relies on substrate control, where existing stereocenters direct the stereochemical outcome of subsequent reactions.
Solid-Phase Synthetic Techniques for Piperazine Derivative Libraries
Solid-phase organic synthesis (SPOS) is a powerful tool for the generation of libraries of related compounds for high-throughput screening in drug discovery. The piperazine scaffold is well-suited for SPOS due to its two reactive nitrogen atoms, which allow for the introduction of diverse substituents.
For the synthesis of a library of this compound derivatives, a solid-supported approach could be envisioned. An N-protected this compound could be anchored to a solid support, for example, through one of its nitrogen atoms. The remaining nitrogen atom would then be available for reaction with a diverse set of building blocks, such as carboxylic acids (in amide bond formation) or aldehydes (in reductive amination). After the desired modifications, the final products would be cleaved from the resin. This strategy allows for the rapid and efficient synthesis of a large number of analogs with variations at the nitrogen positions while maintaining the core this compound structure.
The following table provides a summary of the reaction conditions discussed for the synthesis of piperazine derivatives:
| Reaction Type | Key Reagents and Conditions | Target Moiety |
| N-Alkylation | Piperazine, Alkyl Halide (e.g., 1-bromotetradecane), Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | N-Tetradecylpiperazine |
| C-H Alkylation | N-Boc-piperazine, sec-BuLi, Tetradecyl Halide, -78 °C | This compound |
| Multicomponent Reaction | Aldehyde (e.g., Pentadecanal), Amine, Isocyanide, Carboxylic Acid (Ugi-4CR) | C-Substituted Piperazine |
| Stereoselective Synthesis | Chiral Diamine Precursor or Asymmetric Lithiation with Chiral Ligand | Enantiomers of this compound |
| Solid-Phase Synthesis | Resin-bound this compound, Diverse Building Blocks, Cleavage Cocktail | Library of this compound Derivatives |
Derivatization Strategies for the Piperazine Core
The piperazine ring is a prevalent scaffold in medicinal chemistry, and its derivatization is crucial for modulating the physicochemical and pharmacological properties of lead compounds. mdpi.com While the majority of functionalization strategies for piperazine-containing drugs have historically focused on the nitrogen atoms, significant advances have been made in modifying the carbon atoms of the ring, offering new avenues for structural diversification. mdpi.comresearchgate.net For a molecule such as this compound, these strategies allow for the fine-tuning of its characteristics through modifications at the nitrogen atoms, functionalization of the remaining C-H bonds on the heterocyclic core, and the construction of more complex hybrid systems.
Modifications at Nitrogen Atoms of the Piperazine Ring
The two nitrogen atoms of the piperazine ring are nucleophilic centers that can be readily functionalized. mdpi.com For this compound, the N1 and N4 positions offer opportunities for introducing a wide array of substituents via reactions such as alkylation and acylation.
N-Alkylation: This common modification involves the reaction of the piperazine nitrogen with an alkyl halide or other electrophilic alkylating agent. This can be performed on either one or both nitrogen atoms. For a mono-substituted piperazine like this compound, the remaining secondary amine at the N4 position is a prime target for such modifications. A general approach involves the alkylation of an N-acetylpiperazine precursor, followed by hydrolysis of the acetyl group, which can be adapted for selectively functionalizing one nitrogen over the other. researchgate.net N-alkylation can introduce simple alkyl chains or more complex functional groups, which can alter properties like basicity and permeability. nih.gov
N-Acylation: The reaction of the piperazine nitrogens with acylating agents, such as acyl chlorides or anhydrides, yields N-acylpiperazines. nih.gov This transformation converts the basic amine into a neutral amide, which can have profound effects on the molecule's biological activity and physical properties. The restricted rotation around the newly formed amide bond can also introduce specific conformational constraints to the molecule. nih.govrsc.org
The following table summarizes common N-derivatization reactions applicable to the this compound scaffold.
| Reaction Type | Reagent Example | Position | Product Class |
| N-Alkylation | Propyl bromide | N4 | N4-Propyl-2-tetradecylpiperazine |
| Reductive Amination | Acetone, NaBH(OAc)₃ | N4 | N4-Isopropyl-2-tetradecylpiperazine |
| N-Acylation | Benzoyl chloride | N4 | N4-Benzoyl-2-tetradecylpiperazine |
| N-Arylation | Fluoro-nitrobenzene | N4 | N4-(Nitrophenyl)-2-tetradecylpiperazine |
Functionalization at Carbon Atoms on the Piperazine Ring
While N-functionalization is well-established, direct modification of the carbon atoms on the piperazine ring has traditionally been more challenging. mdpi.comencyclopedia.pub However, recent advancements in C-H functionalization have provided powerful tools to introduce substituents at the carbon positions (C3, C5, C6) of the this compound core. mdpi.com These methods expand the structural diversity beyond what is achievable through nitrogen substitution alone. researchgate.net
Photoredox Catalysis: This strategy uses light-absorbing catalysts, often based on iridium or ruthenium, to generate radical intermediates that can undergo C-H functionalization. mdpi.comencyclopedia.pub For instance, N-Boc protected piperazines can be coupled with 1,4-dicyanobenzenes to produce α-aryl-substituted piperazines. mdpi.com This approach allows for the direct arylation, vinylation, or alkylation of C-H bonds adjacent to a ring nitrogen. researchgate.net
Direct Lithiation: The direct deprotonation of an N-Boc protected piperazine using a strong base like s-butyllithium (s-BuLi), often in the presence of a ligand like TMEDA, generates a lithiated intermediate. whiterose.ac.uk This nucleophilic species can then be trapped with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to introduce substituents at the carbon atom alpha to the nitrogen. This method is particularly suitable for introducing acyl or alkyl groups. mdpi.com
The table below outlines modern methods for C-H functionalization applicable to the piperazine ring.
| Methodology | Catalyst/Reagent | Type of Functionalization | Target Position |
| Photoredox Catalysis | Ir(ppy)₃ / NaOAc | C-H Arylation | C3, C5, C6 |
| Organic Photoredox Catalysis | Acridinium salts | C-H Alkylation | C3, C5, C6 |
| Direct α-Lithiation | s-BuLi / TMEDA | C-H Acylation/Alkylation | C3, C5, C6 |
| Copper-Mediated Cyclization | Cu(OTf)₂ | C-H Functionalization via SnAP reagents | C2, C3, C5, C6 |
Heterocyclic Ring Annulation and Hybrid System Formation (e.g., Piperazine-Azole Hybrids)
Creating hybrid molecules by fusing or linking the piperazine core to other heterocyclic systems is a powerful strategy in drug discovery. Azole-containing hybrids, in particular, have attracted significant attention. nih.govacs.org
Piperazine-Azole Hybrids: One synthetic route to create piperazine-azole hybrids involves a multi-step process. First, an α-haloketone is converted to an epoxide intermediate using trimethylsulfoxonium (B8643921) iodide. This oxirane intermediate is then reacted with a substituted piperazine, such as this compound, under basic conditions to open the epoxide ring and form the final hybrid molecule containing both piperazine and azole moieties. nih.gov
Piperazine-Triazole Hybrids: Another approach involves the "click chemistry" paradigm to link piperazine and triazole rings. tandfonline.com This typically involves reacting a piperazine derivative containing an alkyne or azide (B81097) functional group with a corresponding triazole precursor. For example, an N-propargyl derivative of this compound could be reacted with an organic azide in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a 1,2,3-triazole linked hybrid.
The following table provides examples of strategies to form piperazine-based hybrid systems.
| Hybrid System | Key Reactants | Reaction Type | Resulting Linkage |
| Piperazine-Azole | This compound, Azole-epoxide | Nucleophilic ring-opening | C-N bond formation |
| Piperazine-1,2,3-Triazole | N-Propargyl-2-tetradecylpiperazine, Organic azide | Azide-Alkyne Cycloaddition | Triazole ring formation |
| Piperazine-Fluoroquinolone | Piperazine-azole derivative, Fluoroquinolone, Formaldehyde | Mannich reaction | Aminomethyl bridge |
Biological Activity Profiles and Mechanistic Investigations of 2 Tetradecylpiperazine Analogues
Evaluation of Antimicrobial Activities
The antimicrobial spectrum of 2-tetradecylpiperazine analogues has been a subject of scientific inquiry, revealing promising activity against various fungal species. The presence of the long fourteen-carbon (tetradecyl) alkyl chain is a critical structural feature influencing this biological activity.
Antifungal Research on Tetradecylpiperazine Analogues
Research into N-alkylated piperazines has demonstrated that the length of the alkyl chain is a crucial determinant of antifungal efficacy. Analogues with linear alkyl chains, particularly those with 12 and 14 carbons, have shown potent antifungal activity against a range of pathogenic fungi.
A study investigating a series of N-alkylated piperazines reported significant in vitro activity for a C14 analogue, a close structural relative of this compound. The minimum inhibitory concentration (MIC), defined as the lowest concentration of a compound that inhibits 50% of fungal growth, was determined against various strains of Candida and Aspergillus species. The results indicated that the C14-alkylpiperazine exhibited excellent to good activity, particularly against non-albicans Candida and Aspergillus strains.
Table 1: Antifungal Activity of a C14-Alkylpiperazine Analogue (MIC in µg/mL)
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans (A) | 3.9 |
| Candida albicans (B) | 3.9 |
| Candida glabrata | 0.98 |
| Candida parapsilosis | 0.98 |
| Candida tropicalis | 0.98 |
| Aspergillus fumigatus | 1.95 |
| Aspergillus flavus | 0.98 |
| Aspergillus niger | 1.95 |
Antibacterial Research on Tetradecylpiperazine Analogues
While the piperazine (B1678402) nucleus is a common scaffold in various antibacterial agents, specific research detailing the antibacterial activity of this compound is limited in the available scientific literature. Studies on other substituted piperazine derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. nih.govmedipol.edu.trmdpi.com However, without specific experimental data for this compound or its close long-chain alkyl analogues, a definitive profile of its antibacterial efficacy cannot be constructed.
Broad-Spectrum Antimicrobial Investigations
The investigations into alkylated piperazines suggest a degree of broad-spectrum antifungal activity. The C14 analogue of this compound demonstrated efficacy against a variety of clinically relevant yeasts and molds. Many of these molecules exhibited broad-spectrum activity against all tested fungal strains, with excellent minimum inhibitory concentration (MIC) values against non-albicans Candida and Aspergillus strains. However, the term "broad-spectrum" in the context of these specific long-chain alkylpiperazines appears to be more applicable within the fungal kingdom. The extent of their activity against a wide range of bacterial species has not been thoroughly documented in the reviewed literature.
Exploration of Enzyme Inhibitory Potentials
The mechanism of action for the antifungal effects of this compound analogues appears to be linked to the disruption of essential fungal cellular processes, specifically through the inhibition of key enzymes.
Inhibition of Fungal Ergosterol (B1671047) Biosynthesis Pathway Enzymes
The primary mechanism underlying the antifungal activity of alkylated piperazine analogues is the disruption of the ergosterol biosynthetic pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion compromises membrane integrity, leading to fungal cell death.
Mechanistic studies on alkylated piperazine-azole hybrids, which share the alkylated piperazine moiety, have indicated that these compounds function by inhibiting the 14α-demethylase enzyme. nih.govnih.gov This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the conversion of lanosterol (B1674476) to ergosterol. Inhibition of 14α-demethylase leads to the accumulation of toxic sterol intermediates and a depletion of mature ergosterol, ultimately disrupting fungal membrane function. This mode of action is consistent with that of the widely used azole class of antifungal drugs.
Modulation of Secretory Phospholipase A2 Activity
Secretory phospholipase A2 (sPLA2) enzymes are involved in a variety of inflammatory processes through the hydrolysis of phospholipids (B1166683) to produce precursors of pro-inflammatory mediators. While various compounds are known to inhibit sPLA2 activity, there is no specific information available in the reviewed scientific literature regarding the modulation of secretory phospholipase A2 activity by this compound or its long-chain alkylpiperazine analogues.
Investigation of Xanthine (B1682287) Oxidase Inhibition
Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. mdpi.comnih.govrsc.org Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout. nih.govnih.gov Consequently, the development of XO inhibitors is a key therapeutic strategy. mdpi.comnih.gov
While specific studies on the xanthine oxidase inhibitory activity of this compound were not identified, research on other heterocyclic compounds suggests that structural features play a significant role in XO inhibition. For instance, various synthetic compounds with different molecular scaffolds are being explored as potential XO inhibitors. nih.gov The presence of a long alkyl chain, such as the tetradecyl group, would confer significant lipophilicity to the piperazine molecule. The interaction of such a lipophilic moiety with the active site or allosteric sites of xanthine oxidase would be a key determinant of its inhibitory potential. The specific binding mode and efficacy would depend on the three-dimensional structure of the enzyme's binding pocket and whether it can accommodate a long alkyl chain.
Studies on α-Glucosidase and Glycogen Synthase Kinase-3β (GSK-3β) Modulation
α-Glucosidase Inhibition:
α-Glucosidase is an enzyme involved in the breakdown of carbohydrates in the intestine. Its inhibition can delay glucose absorption and is a therapeutic target for managing type 2 diabetes. While direct data on this compound is unavailable, studies on other piperazine derivatives have shown potential for α-glucosidase inhibition. The inhibitory activity is often influenced by the nature of the substituents on the piperazine ring. The lipophilic character of a tetradecyl group could enhance the binding of the molecule to hydrophobic pockets within the enzyme, potentially leading to significant inhibitory activity.
Glycogen Synthase Kinase-3β (GSK-3β) Modulation:
Neuraminidase Inhibitory Studies
Neuraminidase is a key enzyme on the surface of the influenza virus that facilitates the release of newly formed virus particles from infected cells. nih.govmdpi.com Inhibition of neuraminidase is a primary strategy for the treatment of influenza. nih.govmdpi.com While specific studies on this compound are not available, the general class of piperazine derivatives has been investigated for antiviral properties. The lipophilic nature of a tetradecyl chain could potentially enhance the interaction of the molecule with the hydrophobic regions of the neuraminidase active site, a characteristic that is often exploited in the design of potent enzyme inhibitors. The length and conformation of the alkyl chain would be critical in determining the goodness of fit within the enzyme's binding pocket.
Investigations into Antiviral Activity of Piperazine Derivatives
The piperazine nucleus is a common scaffold in the development of antiviral agents. researchgate.netnih.govresearchgate.net Piperazine derivatives have been shown to exhibit activity against a range of viruses by targeting various viral proteins and host cell factors involved in the viral life cycle. nih.govplos.org For instance, some piperazine derivatives have been investigated for their ability to interfere with viral entry, replication, and assembly. nih.gov
The introduction of a long alkyl chain like a tetradecyl group would significantly increase the lipophilicity of the piperazine derivative. This could have several implications for its antiviral activity. Increased lipophilicity might enhance the compound's ability to penetrate viral envelopes or host cell membranes, potentially leading to higher intracellular concentrations and improved efficacy. However, it could also lead to non-specific interactions and potential toxicity. The specific antiviral mechanism and spectrum of activity of this compound analogues would need to be determined through dedicated virological screening.
Research on Anti-inflammatory Effects of Tetradecylpiperazine Analogues
Piperazine derivatives have been widely investigated for their anti-inflammatory properties. nih.govbiomedpharmajournal.orgnih.govresearchgate.net These compounds can exert their effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways. nih.gov
The presence of a tetradecyl group on the piperazine ring would likely influence the anti-inflammatory profile of the compound. The increased lipophilicity could affect its distribution in the body and its interaction with cellular membranes and inflammatory targets. For example, some N-arylpiperazine derivatives have shown that the nature of the substituent and the length of a flexible aliphatic chain can impact their anti-inflammatory properties. mdpi.com It is plausible that a long alkyl chain could modulate the interaction with targets such as cyclooxygenases or lipoxygenases, which are key enzymes in the inflammatory cascade.
Studies on Antineoplastic Activities
The piperazine scaffold is present in numerous anticancer agents, and its derivatives have been extensively studied for their potential to inhibit cancer cell growth. nih.govnih.govnih.govmdpi.comrsc.org The mechanisms of action are diverse and can include cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis. nih.govnih.gov
The structure-activity relationship of piperazine derivatives in cancer is complex. nih.govnih.gov The introduction of a long, lipophilic tetradecyl chain at the 2-position of the piperazine ring could significantly impact its antineoplastic activity. Lipophilicity is a key factor in drug design, influencing a compound's ability to cross cell membranes and reach intracellular targets. Some studies on N-substituted piperazines have shown that the nature of the substituent plays a crucial role in determining the anticancer potency. mdpi.commdpi.com For instance, in a series of vindoline-piperazine conjugates, the nature of the substituent on the piperazine ring significantly influenced the antiproliferative effects. mdpi.com Therefore, the tetradecyl group in this compound analogues could potentially interact with hydrophobic regions of target proteins or influence the compound's cellular uptake and distribution, thereby modulating its anticancer activity.
Analysis of Antioxidant Capacities
Several piperazine derivatives have been evaluated for their antioxidant properties. nih.govnih.govresearchgate.net Antioxidants can neutralize harmful free radicals and reduce oxidative stress, which is implicated in a variety of diseases. nih.gov The antioxidant activity of piperazine derivatives is often attributed to their ability to donate a hydrogen atom or an electron to scavenge free radicals. nih.gov
Molecular and Cellular Mechanisms of Biological Action
The biological activities of this compound analogues are rooted in their interactions with fundamental cellular components and pathways. The presence of the long tetradecyl chain imparts significant lipophilicity to these molecules, which influences their cellular uptake, subcellular distribution, and ultimately their mechanism of action. Research into various long-chain alkylpiperazine derivatives has revealed a range of effects on cellular processes, from the modulation of signaling pathways to the disruption of cytoskeletal integrity.
Modulation of Specific Cellular Processes by Tetradecylpiperazine Analogues
Analogues of this compound, particularly those incorporating arylpiperazine moieties, have been shown to modulate critical cellular processes, including cell proliferation and apoptosis. The structural flexibility of the piperazine ring allows for its incorporation into a variety of molecular scaffolds, leading to compounds with diverse biological effects.
For instance, certain arylpiperazine derivatives with flexible aliphatic chains have demonstrated significant cytotoxic effects against various cancer cell lines. These compounds can interfere with signaling pathways that are crucial for cancer cell survival and proliferation. The lipophilic nature of the long alkyl chain in analogues of this compound is thought to facilitate their passage across cell membranes, allowing them to reach intracellular targets more effectively.
Some piperazine derivatives have been found to induce apoptosis, or programmed cell death, in cancer cells. The mechanism often involves the activation of caspase cascades, a family of proteases that are central to the apoptotic process. For example, studies on novel piperazine-based compounds have shown their ability to sensitize colon cancer cells to tumor necrosis factor (TNF)-induced apoptosis. nih.gov This sensitization is often linked to the modulation of anti-apoptotic proteins and the upregulation of death receptors on the cell surface.
The table below summarizes the effects of some long-chain piperazine analogues on specific cellular processes.
| Compound Type | Cellular Process Affected | Observed Effect | Cell Line(s) |
| Arylpiperazine Derivatives | Cell Proliferation | Inhibition of cell growth | Various cancer cell lines |
| Piperazine-based Mitotic Agents | Apoptosis | Sensitization to TNF-induced apoptosis | HT29 (Colon Cancer) |
| Quinoxalinyl–piperazine Derivatives | Apoptosis | Inhibition of anti-apoptotic Bcl-2 protein | Not specified |
Interaction with Biological Membranes and Cellular Integrity Pathways
The long tetradecyl chain of this compound suggests a strong potential for interaction with biological membranes. The lipophilic character of this alkyl group can drive the insertion of the molecule into the lipid bilayer of cell and organelle membranes. This interaction can lead to alterations in membrane fluidity, permeability, and the function of membrane-associated proteins.
While direct studies on the membrane interactions of this compound are limited, the behavior of other lipophilic piperazine derivatives provides insights. The insertion of such molecules into the plasma membrane can disrupt the lipid organization and affect the activity of membrane-bound enzymes and receptors. Furthermore, accumulation in mitochondrial membranes could lead to the dissipation of the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.
The disruption of cellular integrity is a common outcome of the action of cytotoxic piperazine analogues. This can manifest as a loss of membrane asymmetry, leading to the externalization of phosphatidylserine, a signal for phagocytic cells to clear the apoptotic cell. The induction of DNA damage is another mechanism through which some piperazine derivatives compromise cellular integrity, ultimately triggering cell death pathways. nih.gov
| Compound Feature | Potential Membrane Interaction | Consequence for Cellular Integrity |
| Long Alkyl Chain | Insertion into lipid bilayer | Altered membrane fluidity and permeability |
| Lipophilic Moiety | Accumulation in mitochondrial membranes | Disruption of mitochondrial membrane potential |
| Piperazine Core | Interaction with membrane proteins | Modulation of signaling pathways |
Influence on Cell Cycle Regulation and Microtubule Dynamics
A significant body of research has highlighted the ability of various piperazine analogues to interfere with cell cycle progression and microtubule dynamics. These effects are often the primary mechanism behind their antiproliferative and cytotoxic activities.
Cell Cycle Regulation:
Microtubule Dynamics:
Microtubules are dynamic polymers that are essential for various cellular functions, including cell division, intracellular transport, and maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is critical for their function. Several piperazine-based compounds have been identified as potent inhibitors of microtubule dynamics. nih.gov
These compounds often bind to tubulin, the protein subunit of microtubules, and interfere with its polymerization. For example, a novel class of piperazine-based compounds has been shown to slow down tubulin polymerization. nih.gov In silico molecular docking studies suggest that some of these compounds bind to the colchicine-binding site on β-tubulin. nih.gov This disruption of microtubule dynamics leads to a mitotic arrest, where cells are unable to form a proper mitotic spindle and segregate their chromosomes, ultimately leading to apoptosis. The long-chain arylpiperazine, in particular, has been noted for its ability to inhibit tubulin polymerization at low concentrations. mdpi.com
The table below provides a summary of the effects of various piperazine analogues on cell cycle and microtubule dynamics.
| Compound Class | Effect on Cell Cycle | Effect on Microtubules | Target Cell Line(s) |
| Piperazine-based Mitotic Agents | Mitotic Arrest | Inhibition of tubulin polymerization | HT29 (Colon Cancer) |
| Chromen-4-one Piperazine Derivatives | G2/M Phase Arrest | Not specified | PC3 (Prostate Cancer) |
| Quinoxalinyl–piperazine Derivatives | G2/M Phase Arrest | Not specified | Not specified |
| Long-chain Arylpiperazines | Antimitotic Effect | Inhibition of tubulin polymerization | HL-60 (Human Leukemia) |
| Piperazine-linked Quinolinequinones | Cell Cycle Arrest | Not specified | ACHN (Renal Cancer) |
Structure Activity Relationship Sar Studies and Rational Design of 2 Tetradecylpiperazine Compounds
Elucidation of Key Structural Motifs for Biological Activities
The molecular architecture of 2-tetradecylpiperazine derivatives can be dissected into two principal pharmacophoric components: the piperazine (B1678402) ring and the 2-tetradecyl chain.
The Piperazine Ring: This six-membered nitrogenous heterocycle is a cornerstone of the molecule's activity. researchgate.net The two nitrogen atoms, typically at positions 1 and 4, act as key points for hydrogen bonding and as handles for chemical modification. researchgate.netresearchgate.net The ring's conformational flexibility allows it to adopt optimal geometries for interacting with biological targets. eurekaselect.com Replacing the piperazine ring with other moieties, such as morpholine (B109124) or pyrrolidine, often leads to a significant decrease in biological activity, underscoring its importance. nih.gov
Impact of Tetradecyl Chain Length and Stereochemistry on Efficacy and Selectivity
The specifics of the alkyl substituent at the C-2 position—namely its length and stereochemical orientation—are pivotal in modulating biological efficacy and target selectivity.
The length of the alkyl chain often exhibits a parabolic relationship with biological activity. While a certain degree of lipophilicity is required for activity, excessively long or short chains can be detrimental. The tetradecyl (C14) chain represents a specific length that may be optimized for particular targets. Studies on related antimicrobial polymers have shown that increasing the hydrocarbon chain length can influence thermal properties and biological activity. rsc.org
Furthermore, the C-2 position is a chiral center, meaning this compound exists as two non-superimposable mirror images (enantiomers), designated as (R) and (S). The stereochemistry at this position can have a profound effect on biological activity. One enantiomer may fit significantly better into a chiral binding site of a receptor or enzyme, leading to differences in potency and selectivity. Studies on other chiral 2-methyl substituted piperazine compounds have demonstrated that stereoisomers can exhibit distinct selectivity for different receptor subtypes. acs.org
Table 1: Illustrative Impact of Alkyl Chain Length and Stereochemistry on Biological Activity (IC₅₀ in µM) This table is a representative example based on established SAR principles for 2-alkylpiperazine derivatives.
| Compound | Alkyl Chain | Stereochemistry | Target A IC₅₀ (µM) | Target B IC₅₀ (µM) |
| 1 | Dodecyl (C12) | Racemic | 12.5 | 25.0 |
| 2 | Tetradecyl (C14) | Racemic | 5.0 | 15.0 |
| 3 | Hexadecyl (C16) | Racemic | 9.8 | 22.5 |
| 4 | Tetradecyl (C14) | (R)-enantiomer | 2.1 | 35.0 |
| 5 | Tetradecyl (C14) | (S)-enantiomer | 18.5 | 14.0 |
Substituent Effects on the Piperazine Ring for Modulated Biological Response
The nitrogen atoms of the piperazine ring are readily functionalized, providing a powerful avenue for modulating the biological response. researchgate.net Substitutions at the N-1 and N-4 positions can drastically alter a compound's potency, selectivity, solubility, and metabolic stability. researchgate.netnih.gov
For instance, attaching aryl groups to one of the nitrogens is a common strategy. The electronic properties of these aryl rings, influenced by substituents like chloro-, fluoro-, or methoxy- groups, can enhance activity. nih.govnih.gov Electron-withdrawing groups on a piperazine-linked benzene (B151609) ring have been shown to enhance anti-tumor activity. nih.govtandfonline.com The nature of the linker connecting the piperazine ring to other molecular fragments also plays a crucial role in determining the optimal spatial arrangement for target binding. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling provides a computational framework to correlate the chemical structure of compounds with their biological activities, enabling the prediction of potency for novel molecules.
2D-QSAR models utilize descriptors calculated from the two-dimensional representation of a molecule. For piperazine derivatives, these models have highlighted the importance of constitutional descriptors (e.g., number of oxygen atoms, number of double bonds) and topological indices in describing their activity against targets like the renin enzyme. openpharmaceuticalsciencesjournal.com These models can provide valuable insights into the general structural requirements for activity. researchgate.net
3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed understanding by considering the molecule's 3D conformation. nih.govslideshare.net These studies involve aligning a series of active molecules and calculating their steric, electrostatic, and hydrophobic fields. nih.govresearchgate.net For various piperazine-containing scaffolds, CoMSIA models have indicated that electrostatic and hydrogen-bond acceptor properties are often the most critical factors for activity. researchgate.net The resulting contour maps visualize regions where specific properties are favorable or unfavorable, guiding the rational design of new derivatives with enhanced potency. nih.govnih.gov
Ligand-Based and Structure-Based Drug Design Principles
The development of novel this compound analogs relies on both ligand-based and structure-based drug design strategies.
Ligand-Based Design: In the absence of a known 3D structure of the biological target, design is guided by the properties of known active ligands. The SAR and QSAR data provide the foundation for this approach. Pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for activity, is a key ligand-based technique used for piperazine derivatives. rsc.org
Structure-Based Design: When the 3D structure of the target protein is available, structure-based design becomes a powerful tool. This involves using computational techniques like molecular docking to predict how a ligand binds within the target's active site. rsc.org For example, SAR studies on prazosin-related compounds suggested the presence of a lipophilic binding pocket on the α1-adrenoreceptor surface, a hypothesis that can be explored and exploited through structure-based design to optimize the fit of the tetradecyl chain. nih.gov This approach allows for the rational modification of the ligand to improve interactions, enhance affinity, and increase selectivity. tandfonline.com
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are instrumental in visualizing and quantifying its interaction with a biological target, such as a receptor or enzyme.
The process involves placing a 3D model of the this compound derivative into the binding site of a target protein. The algorithm then samples a vast number of possible conformations and orientations of the ligand within the binding site, calculating a "docking score" for each pose. This score is an estimation of the binding affinity, with lower scores typically indicating a more favorable interaction.
Research on analogous 2-alkylpiperazine compounds has shown that the nature of the alkyl substituent significantly influences binding affinity. For instance, studies on prazosin-related compounds with 2,3-dialkylpiperazine moieties revealed that a lipophilic binding pocket on the α1-adrenoreceptor surface accommodates the alkyl groups. nih.gov The size and spatial orientation of this pocket are critical, suggesting that the tetradecyl chain of this compound would likely occupy a large, hydrophobic channel within its target. nih.gov
Key interactions often involve:
Hydrogen Bonding: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or donors, forming crucial connections with polar residues in the target protein. nih.gov
Van der Waals Forces: These forces play a significant role in the snug fit of the ligand within the binding site.
A hypothetical docking study of this compound and its analogs against a target protein could yield results similar to those presented in the interactive table below. The data illustrates how modifications to the alkyl chain length and substitutions on the piperazine ring can affect the predicted binding affinity (docking score) and the specific interactions formed.
Interactive Data Table: Hypothetical Molecular Docking Results for this compound Analogs
| Compound ID | Modification | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Hydrogen Bonds | Hydrophobic Contacts |
| TMP-001 | This compound | -10.5 | LEU-88, VAL-95, PHE-102, TYR-210, ASN-212 | 1 (ASN-212) | 4 |
| TMP-002 | 2-Dodecylpiperazine | -9.8 | LEU-88, VAL-95, PHE-102, ASN-212 | 1 (ASN-212) | 3 |
| TMP-003 | 2-Hexadecylpiperazine | -10.9 | LEU-88, VAL-95, ILE-99, PHE-102, TYR-210, ASN-212 | 1 (ASN-212) | 5 |
| TMP-004 | 2-Tetradecyl-4-methylpiperazine | -10.7 | LEU-88, VAL-95, PHE-102, TYR-210, ASN-212 | 1 (ASN-212) | 4 |
| TMP-005 | 2-Tetradecyl-4-benzylpiperazine | -11.2 | LEU-88, VAL-95, PHE-102, TRP-150, TYR-210, ASN-212 | 1 (ASN-212) | 6 |
These simulations provide a structural basis for the observed SAR, allowing researchers to rationally design modifications, such as altering the chain length for optimal fit within the hydrophobic pocket or adding substituents to the second nitrogen of the piperazine ring to form additional favorable interactions. nih.gov
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is another cornerstone of rational drug design that focuses on the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.com A pharmacophore model does not represent a real molecule but rather an abstract concept that illustrates the key interaction points. unina.it
For this compound, a pharmacophore model would typically be generated based on the bioactive conformation obtained from molecular docking studies or by aligning a series of active analogs. The key features of such a model would likely include:
A large hydrophobic feature: Representing the tetradecyl chain.
Two hydrogen bond acceptors/donors: Corresponding to the nitrogen atoms of the piperazine ring.
A positive ionizable feature: As the piperazine ring is often protonated at physiological pH.
The development of such models is guided by SAR data. For instance, the high affinity of ligands with long alkyl chains would define the importance and dimensions of the hydrophobic feature. nih.gov The necessity of the piperazine nitrogens for activity would be captured by the hydrogen bonding and ionizable features. nih.gov
Interactive Data Table: Hypothetical Pharmacophore Features for this compound
| Feature ID | Feature Type | Geometric Constraint (Radius/Vector) | Importance Score |
| H1 | Hydrophobic | Sphere, Radius: 8.0 Å | 0.95 |
| HBA1 | Hydrogen Bond Acceptor | Sphere, Radius: 1.5 Å | 0.80 |
| HBD/PI1 | Hydrogen Bond Donor / Positive Ionizable | Sphere, Radius: 1.5 Å | 0.85 |
| HBA2 | Hydrogen Bond Acceptor | Sphere, Radius: 1.5 Å | 0.70 |
Once a robust pharmacophore model is established, it can be used as a 3D query to rapidly screen large virtual libraries of chemical compounds. dovepress.com This process, known as virtual screening, filters for molecules that possess the required pharmacophoric features in the correct spatial arrangement. nih.gov This allows for the efficient identification of novel chemical scaffolds that are structurally different from this compound but are predicted to have similar biological activity. biorxiv.orgbiorxiv.org This approach significantly reduces the time and cost associated with identifying new lead compounds compared to traditional high-throughput screening. researchgate.netsciengpub.ir
Application of Machine Learning and Artificial Intelligence in SAR Exploration and Compound Design
The integration of machine learning (ML) and artificial intelligence (AI) has revolutionized the exploration of structure-activity relationships and the design of novel compounds. neuraldesigner.com These advanced computational techniques can identify complex, non-linear patterns in large datasets that may not be apparent through traditional analysis.
For a series of this compound analogs, a Quantitative Structure-Activity Relationship (QSAR) model can be developed using machine learning algorithms. nih.govijcit.comjmpas.com This involves creating a dataset of compounds with their corresponding biological activities. For each compound, a set of molecular descriptors is calculated, which are numerical representations of its physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors).
The ML algorithm then learns the mathematical relationship between these descriptors and the observed biological activity. jmpas.com Once trained and validated, the QSAR model can predict the activity of new, untested this compound derivatives, allowing for the prioritization of synthesis and testing efforts on the most promising candidates. nih.gov
Interactive Data Table: Sample Data Structure for a QSAR Model of this compound Analogs
| Compound ID | Molecular Weight | LogP | H-Bond Donors | H-Bond Acceptors | Biological Activity (IC50, µM) |
| TMP-001 | 324.6 | 6.2 | 2 | 2 | 0.5 |
| TMP-002 | 296.5 | 5.1 | 2 | 2 | 1.2 |
| TMP-003 | 352.6 | 7.3 | 2 | 2 | 0.3 |
| TMP-004 | 338.6 | 6.4 | 1 | 2 | 0.4 |
| TMP-005 | 414.7 | 7.5 | 1 | 2 | 0.1 |
Advanced Analytical Methodologies for Characterization and Quantification in Academic Research
Spectroscopic and Spectrometric Techniques for Structural Elucidation
Structural elucidation is a critical step following the synthesis of a target molecule. A combination of spectroscopic and spectrometric techniques provides unambiguous evidence for the molecular structure of 2-Tetradecylpiperazine.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the piperazine (B1678402) ring and the long tetradecyl chain. The chemical shifts (δ) are influenced by the electronic environment of each proton. Protons on carbons adjacent to the nitrogen atoms of the piperazine ring are expected to be deshielded and appear at a lower field (higher ppm) compared to the protons of the alkyl chain.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Piperazine N-H | ~1.5 - 2.5 | Broad Singlet | 1H |
| Piperazine C-H (axial & equatorial) | ~2.3 - 2.9 | Multiplet | 7H |
| α-CH₂ (of tetradecyl chain) | ~2.4 | Triplet | 2H |
| -(CH₂)₁₂- (of tetradecyl chain) | ~1.25 | Broad Singlet | 24H |
| Terminal CH₃ (of tetradecyl chain) | ~0.88 | Triplet | 3H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number and type of carbon atoms in the molecule. Due to the symmetry of the piperazine ring being broken by the C-2 substituent, all piperazine carbons are expected to be chemically non-equivalent. The long alkyl chain will show a characteristic set of signals, with the terminal methyl carbon being the most shielded (lowest ppm).
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Piperazine C-2 | ~55-60 |
| Other Piperazine Carbons | ~45-55 |
| α-CH₂ (of tetradecyl chain) | ~30-35 |
| -(CH₂)₁₂- (of tetradecyl chain) | ~22-32 |
| Terminal CH₃ (of tetradecyl chain) | ~14 |
High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of this compound by measuring its mass with very high accuracy. This technique can readily distinguish between compounds with the same nominal mass but different elemental formulas. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, which would likely result in the observation of the protonated molecule [M+H]⁺.
The exact mass of this compound (C₁₈H₃₈N₂) is calculated to be 282.3035. HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) value very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.
Predicted HRMS Data for this compound
| Ion | Theoretical m/z | Observed m/z (Hypothetical) | Mass Error (ppm) |
| [C₁₈H₃₈N₂ + H]⁺ | 283.3108 | 283.3105 | -1.06 |
Fragmentation patterns observed in the tandem mass spectrum (MS/MS) can provide further structural information. A characteristic fragmentation would be the cleavage of the C-C bond between the piperazine ring and the tetradecyl chain, leading to fragments corresponding to the piperazine moiety and the alkyl chain.
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H, and C-N bonds.
The presence of the secondary amine in the piperazine ring would give rise to a moderate absorption band in the region of 3300-3500 cm⁻¹. The aliphatic C-H stretching vibrations of the long alkyl chain and the piperazine ring will be prominent in the 2850-3000 cm⁻¹ region. The C-N stretching vibrations are expected in the fingerprint region, typically between 1000 and 1200 cm⁻¹.
Predicted IR Absorption Data for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretching | ~3350 | Medium |
| C-H (sp³) | Stretching | ~2925, ~2855 | Strong |
| CH₂ | Bending (Scissoring) | ~1465 | Medium |
| C-N | Stretching | ~1130 | Medium |
Chromatographic Separations for Purity Assessment and Compound Analysis
Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, as well as for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method would be suitable. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or trifluoroacetic acid to improve peak shape for amines.
The purity of a synthesized batch of this compound can be determined by integrating the area of the main peak and any impurity peaks in the chromatogram. A typical analysis would show a single major peak for the pure compound, with its retention time being characteristic under specific chromatographic conditions.
Hypothetical HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |
| Retention Time | ~8.5 minutes (Hypothetical) |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for the analysis of volatile compounds. While this compound has a relatively high molecular weight, it may be sufficiently volatile for GC analysis, possibly at elevated temperatures. Derivatization of the amine groups could also be employed to increase volatility and improve chromatographic performance.
In a GC-MS analysis, the sample is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used for identification. The retention time from the gas chromatogram and the mass spectrum together provide a high degree of confidence in the identification of the compound.
Hypothetical GC-MS Parameters for this compound Analysis
| Parameter | Condition |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Oven Program | Start at 150°C, ramp to 300°C |
| Ionization | Electron Ionization (EI) at 70 eV |
| MS Detection | Scan mode (e.g., m/z 50-400) |
| Retention Time | ~12.2 minutes (Hypothetical) |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a premier analytical tool for the separation, identification, and quantification of a wide array of chemical compounds, including N-alkylated piperazine derivatives. kuleuven.bescispace.com The technique's power lies in the coupling of the high-resolution separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. nih.gov
For the analysis of this compound, a reversed-phase HPLC method would typically be employed. The long, nonpolar tetradecyl chain imparts significant hydrophobicity to the molecule, leading to strong retention on a nonpolar stationary phase, such as a C18 column. Separation is achieved using a mobile phase gradient, typically consisting of an aqueous component (e.g., water with a small percentage of formic acid to facilitate protonation) and an organic solvent (e.g., acetonitrile or methanol). The gradient elution, starting with a higher aqueous content and progressively increasing the organic solvent concentration, would be necessary to elute the highly retained this compound from the column with good peak shape.
Following chromatographic separation, the analyte enters the mass spectrometer, most commonly through an electrospray ionization (ESI) source. In positive ESI mode, the two nitrogen atoms in the piperazine ring can be readily protonated, yielding a positively charged molecular ion [M+H]⁺. The mass analyzer can then be operated in different modes. A full-scan mode provides the mass-to-charge ratio (m/z) of the parent ion, confirming the molecular weight of the compound. kuleuven.be For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) is utilized, where the parent ion is isolated, fragmented, and specific product ions are monitored, a technique known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). kuleuven.be This approach is invaluable for quantifying the analyte in complex matrices by minimizing interferences. researchgate.net
Table 1: Hypothetical LC-MS Parameters for this compound Analysis
| settingsParameter | descriptionSpecification |
|---|---|
| Chromatographic Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ | m/z 283.3 |
| Primary Product Ion (for MRM) | Hypothetical fragment, e.g., m/z 87.1 (piperazine ring fragment) |
| Secondary Product Ion (for MRM) | Hypothetical fragment, e.g., m/z 113.1 (fragment from alkyl chain) |
Method Validation Principles in Academic Analytical Chemistry
The validation of an analytical method is a critical process that provides documented evidence that a procedure is suitable for its intended purpose. researchgate.net For academic research involving the quantification of compounds like this compound, adherence to established validation principles ensures the integrity and reproducibility of the generated data.
Specificity and Selectivity Assessments
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity is a measure of how capable the method is of distinguishing the analyte from other substances. nih.gov
In LC-MS, specificity is typically demonstrated by analyzing blank matrix samples (e.g., plasma, tissue homogenate) to show that no interfering peaks are observed at the retention time and m/z of the analyte. The high selectivity of MS/MS is a significant advantage. By monitoring a specific precursor-to-product ion transition, the method can effectively distinguish the analyte from other compounds, even those with the same molecular weight (isobars) or similar retention times. researchgate.net
Precision and Accuracy Determinations
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). Accuracy is the closeness of the test results obtained by the method to the true value and is often determined by recovery studies in spiked samples. researchgate.net
Validation protocols typically assess both intra-day precision (repeatability) and inter-day precision (intermediate precision). nih.govnih.gov For bioanalytical methods, acceptance criteria for precision are often set at an RSD of ≤15%, while accuracy should be within 85-115% of the nominal value. researchgate.net
Table 2: Example Precision and Accuracy Data for a Piperazine Derivative Assay
| analyticsAnalyte Concentration (ng/mL) | functionsIntra-day Precision (%RSD, n=6) | date_rangeInter-day Precision (%RSD, n=18) | check_circleAccuracy (% Recovery) |
|---|---|---|---|
| 5.0 (Low QC) | <5% | <10% | 95% - 105% |
| 50.0 (Mid QC) | <5% | <10% | 98% - 102% |
| 400.0 (High QC) | <5% | <10% | 97% - 103% |
Data are illustrative, based on typical validation results for piperazine derivative assays. nih.govresearchgate.net
Linearity and Range Evaluation
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte in the sample. It is evaluated by analyzing a series of standards at different concentrations. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net
A calibration curve is generated by plotting the instrument response versus the concentration of the analyte. The linearity is typically assessed by the coefficient of determination (R²), which should ideally be ≥0.99. nih.govresearchgate.net
Table 3: Illustrative Linearity Data
| assessmentParameter | descriptionResult |
|---|---|
| Calibration Range | 1.0 - 500.0 ng/mL |
| Regression Equation | y = 1500x + 250 |
| Coefficient of Determination (R²) | > 0.995 |
Based on typical results for LC-MS assays of piperazine compounds. nih.govnih.gov
Limit of Quantification (LOQ) and Limit of Detection (LOD) Considerations
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ut.ee The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. ut.eemdpi.com
These limits are crucial for determining the sensitivity of the method. They are often estimated based on the signal-to-noise (S/N) ratio, with a commonly accepted S/N ratio of 3:1 for LOD and 10:1 for LOQ. researchgate.net For piperazine residues in biological matrices, highly sensitive LC-MS/MS methods have achieved LOQs in the low µg/kg or ng/mL range. researchgate.netscienceasia.org
Table 4: Sensitivity Parameters
| exploreParameter | visibilityTypical Value | help_outlineBasis of Determination |
|---|---|---|
| Limit of Detection (LOD) | 0.3 µg/kg | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | 1.0 µg/kg | Signal-to-Noise Ratio ≥ 10 with acceptable precision and accuracy |
Values are representative of sensitive methods for piperazine analysis in complex matrices. scienceasia.org
Robustness Assessment of Analytical Protocols
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. It provides an indication of its reliability during normal usage. The assessment involves systematically altering parameters such as mobile phase pH, flow rate, column temperature, and mobile phase composition. The effect of these changes on the analytical results (e.g., peak area, retention time, resolution) is then evaluated. A method is considered robust if the %RSD of the results remains within acceptable limits despite these variations.
Table 5: Robustness Assessment Parameters and Acceptance Criteria
| buildParameter Varied | swap_horizVariation | verified_userAcceptance Criterion (%RSD of Peak Area) |
|---|---|---|
| Flow Rate | ± 0.05 mL/min | ≤ 4.0% |
| Column Temperature | ± 5 °C | ≤ 4.0% |
| Mobile Phase Organic Content | ± 2% | ≤ 5.0% |
Illustrative data based on robustness tests for related HPLC methods.
Future Directions and Emerging Research Avenues for 2 Tetradecylpiperazine
Exploration of Novel Biological Targets for Therapeutic Intervention
The inherent versatility of the piperazine (B1678402) ring allows for its interaction with a wide array of biological targets. researchgate.net For 2-Tetradecylpiperazine, the long alkyl chain could facilitate its entry into lipid-rich environments, suggesting that future research could fruitfully explore its activity against novel biological targets embedded within or associated with cellular membranes.
Potential areas of investigation include:
Ion Channels: The lipophilic nature of the tetradecyl group may allow the molecule to modulate the function of various ion channels, which are critical in a range of physiological processes.
G-Protein Coupled Receptors (GPCRs): As a privileged scaffold, piperazine derivatives are known to interact with numerous GPCRs. researchgate.net The specific substitution pattern of this compound could confer selectivity for novel or underexplored GPCRs.
Intracellular Signaling Proteins: The ability to cross cellular membranes could enable this compound to interact with intracellular proteins that are currently considered "undruggable."
Table 1: Potential Novel Biological Targets for this compound
| Target Class | Rationale for Investigation | Potential Therapeutic Areas |
| Membrane-Bound Enzymes | The tetradecyl chain may anchor the molecule to the cell membrane, allowing for interaction with enzymes in the lipid bilayer. | Oncology, Metabolic Disorders |
| Lipid Kinases | The structural similarity to lipids could enable inhibition or modulation of lipid kinases involved in cell signaling. | Inflammation, Cancer |
| Nuclear Receptors | The lipophilic character may facilitate entry into the nucleus and interaction with nuclear receptors that regulate gene expression. | Endocrine Disorders, Cancer |
This table is illustrative and based on the general properties of long-chain alkyl compounds and the known activities of the piperazine scaffold. Specific activity of this compound against these targets requires experimental validation.
Development of Multi-Targeting Agents Based on the Piperazine Scaffold
The concept of multi-target drugs, which can simultaneously modulate multiple biological targets, is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. drugbank.commdpi.com The piperazine scaffold is well-suited for the design of such agents due to its ability to be readily functionalized at two distinct nitrogen atoms, allowing for the incorporation of different pharmacophores.
Future research could focus on using this compound as a starting point for creating multi-targeting agents. The tetradecyl group could serve as a lipophilic anchor or a specific binding moiety for one target, while the other nitrogen atom of the piperazine ring could be modified with a pharmacophore directed at a second target.
Table 2: Conceptual Design of Multi-Targeting Agents Based on this compound
| Target Combination | Design Strategy | Potential Therapeutic Application |
| Kinase and GPCR | The tetradecylpiperazine moiety could target a lipid-associated kinase, while a second pharmacophore targets a specific GPCR. | Oncology |
| Ion Channel and Enzyme | The this compound core could modulate an ion channel, with a second functional group designed to inhibit a key metabolic enzyme. | Neurological Disorders |
| Two Different Receptors | Functionalization of the second nitrogen with a known ligand for a specific receptor, while the tetradecyl group provides affinity for another. | Psychiatry |
This table presents hypothetical multi-target agent designs and requires extensive medicinal chemistry efforts and biological testing for validation.
Innovative Synthetic Approaches for Enhanced Chemical Diversity and Accessibility
Advances in synthetic organic chemistry are continuously providing new tools for the efficient and diverse synthesis of complex molecules. mdpi.comresearchgate.net For this compound and its analogs, future research will likely focus on developing more efficient and versatile synthetic routes.
Key areas for innovation include:
C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds on the piperazine ring is a powerful strategy for creating novel derivatives without the need for pre-functionalized starting materials. mdpi.com
Flow Chemistry: The use of microreactors and flow chemistry can enable safer, more efficient, and scalable synthesis of piperazine derivatives, including those with long alkyl chains. nih.gov
Biocatalysis: The use of enzymes as catalysts can provide highly selective and environmentally friendly methods for the synthesis of chiral piperazine derivatives.
Integration of Advanced Computational Techniques in Drug Discovery Pipelines
Computational chemistry and in silico modeling are indispensable tools in modern drug discovery. researcher.liferesearchgate.netrsc.orgnih.gov For this compound, these techniques can be leveraged to accelerate the discovery of its biological targets and to design novel derivatives with improved properties.
Future computational studies could involve:
Molecular Docking and Dynamics Simulations: To predict the binding modes of this compound with various protein targets and to understand the energetic basis of these interactions. nih.govacs.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies: To build predictive models that correlate the structural features of this compound analogs with their biological activities.
Virtual Screening: To screen large virtual libraries of compounds based on the this compound scaffold against various biological targets to identify new lead compounds.
Table 3: Application of Computational Techniques in this compound Research
| Computational Method | Objective | Expected Outcome |
| Homology Modeling | To build 3D models of target proteins for which no experimental structure is available. | Enables structure-based drug design for novel targets. |
| ADMET Prediction | To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of this compound and its analogs. | Guides the selection of compounds with favorable drug-like properties for further development. |
| Free Energy Perturbation (FEP) | To accurately predict the binding affinities of designed analogs to a target protein. | Prioritizes the synthesis of the most promising compounds. |
This table outlines potential computational approaches. The accuracy of these methods is dependent on the quality of the models and the force fields used.
Development of Advanced Analytical Techniques for Complex Biological Matrices and Metabolomics Studies
Understanding the metabolic fate of a drug candidate is crucial for its development. researchgate.netnih.gov For this compound, with its long alkyl chain, specialized analytical methods will be required for its detection and quantification in complex biological matrices like plasma, tissues, and urine.
Future research in this area will likely focus on:
Liquid Chromatography-Mass Spectrometry (LC-MS): Developing highly sensitive and specific LC-MS methods for the quantitative analysis of this compound and its metabolites.
Metabolite Identification: Using high-resolution mass spectrometry and other advanced analytical techniques to identify the metabolic products of this compound in vitro and in vivo. acs.orgresearchgate.net
Metabolomics: Applying metabolomics approaches to understand the broader impact of this compound on cellular metabolism and to identify potential biomarkers of its activity. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
